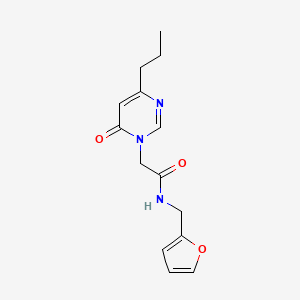

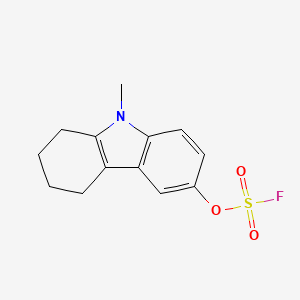

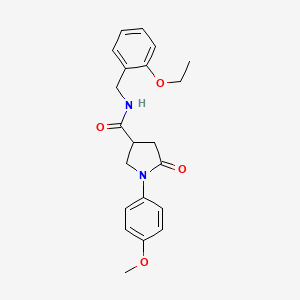

![molecular formula C15H15N3O3S B2504290 N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide CAS No. 681265-35-0](/img/structure/B2504290.png)

N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide" is a novel organic molecule that is likely to possess a complex structure with potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds with pyrazole cores and their biological activities, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of pyrazole derivatives is a topic of interest due to their potential biological activities. For instance, a series of N-aryl-1-(4-sulfamoylphenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamides were synthesized and examined for their inhibitory effects on carbonic anhydrase isoenzymes and cytotoxicities against various cancer cell lines . Similarly, the synthesis of N-allyl(propargyl)-5-amino-1H-pyrazole-4-carboxamides through electrophilic cyclization has been reported, leading to the formation of oxazolyl-pyrazolamines . These methods could potentially be adapted for the synthesis of the compound , considering its pyrazole core and the presence of a thiophene group.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for their biological activity. The X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of antipyrine-like derivatives provide insights into the intermolecular interactions and stability of such compounds . These analyses reveal the importance of hydrogen bonding and π-interactions in the solid-state structures of these molecules. The compound "this compound" would likely exhibit similar interactions, which could be studied using similar methods.

Chemical Reactions Analysis

The reactivity of pyrazole derivatives can be inferred from the reactions they undergo. For example, the electrophilic cyclization of N-allyl(propargyl)-5-amino-1H-pyrazole-4-carboxamides leads to the formation of oxazolyl-pyrazolamines . This suggests that the pyrazole core is reactive towards electrophiles, which could be a consideration in the chemical reactions of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The antibacterial, antifungal, and anticancer evaluations of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide , as well as the antidepressant activity of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides and carboxamides , suggest that these compounds have significant biological activities. These activities are likely related to their ability to interact with biological targets, which is a property that could also be present in the compound "this compound".

科学的研究の応用

Synthesis of Heterocyclic Compounds

- A study by Hussein et al. (2000) focused on the synthesis of polycyclic pyridines, including pyridothienopyrimidines and pyridothienotriazepines, through various chemical reactions, indicating the potential of such compounds in developing new chemical entities with diverse structural features [Hussein, A., Abu-shanab, F. A., & Ishak, E. (2000)].

Antimicrobial and Anti-inflammatory Agents

- Bekhit and Fahmy (2003) designed and synthesized substituted 1H‐Pyrazolyl‐oxazolidines and 1H‐Pyrazolyl‐thiazolidines, evaluating them as anti‐inflammatory and antimicrobial agents, demonstrating the therapeutic potential of pyrazole derivatives [Bekhit, A. A., & Fahmy, H. (2003)].

Antimicrobial Activity

- Gad-Elkareem, Abdel-fattah, and Elneairy (2011) synthesized new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, which were screened for antimicrobial activities, highlighting the role of such compounds in addressing microbial resistance [Gad-Elkareem, M., Abdel-fattah, A., & Elneairy, M. A. (2011)].

Anticancer and Anti-5-lipoxygenase Agents

- Rahmouni et al. (2016) explored novel pyrazolopyrimidines derivatives for their anticancer and anti-5-lipoxygenase activities, emphasizing the potential use of these compounds in cancer therapy and inflammation control [Rahmouni, A., et al. (2016)].

特性

IUPAC Name |

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S/c19-15(10-6-7-10)16-14-12-8-22(20,21)9-13(12)17-18(14)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAGJPWFDNVRXMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

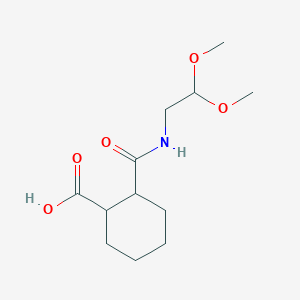

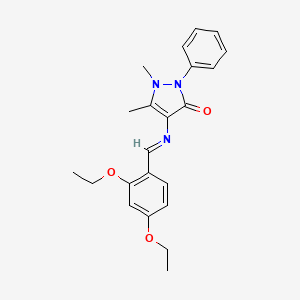

![4-methyl-5-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2504208.png)

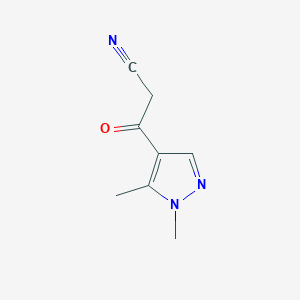

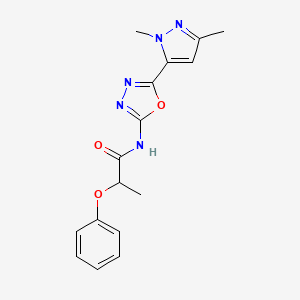

![3-methoxy-N-methylspiro[3.3]heptan-1-amine hydrochloride](/img/structure/B2504215.png)

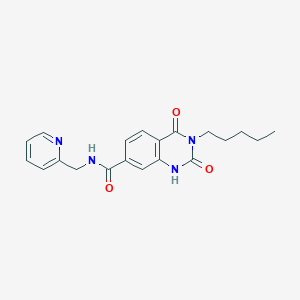

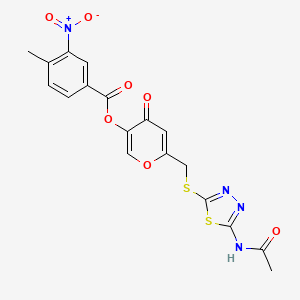

![3,4-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2504223.png)

![Bicyclo[2.2.2]octan-2-amine hydrochloride](/img/structure/B2504227.png)